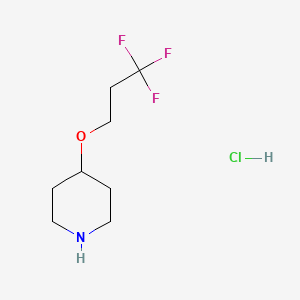

4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride

Description

4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride is a piperidine derivative featuring a trifluoropropoxy substituent at the 4-position of the piperidine ring, with a hydrochloride counterion. Its molecular formula is C₈H₁₅ClF₃NO, and its molecular weight is approximately 233.67 g/mol (calculated). The trifluoropropoxy group (–OCH₂CH₂CF₃) introduces strong electron-withdrawing effects due to the fluorine atoms, which can enhance metabolic stability and modulate solubility compared to non-fluorinated analogs . This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules, as evidenced by its role in synthesizing imidazole-carbonyl derivatives .

Properties

IUPAC Name |

4-(3,3,3-trifluoropropoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO.ClH/c9-8(10,11)3-6-13-7-1-4-12-5-2-7;/h7,12H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMGXFURSOHQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves two key steps:

Step 1: Introduction of the 3,3,3-trifluoropropoxy substituent at the 4-position of piperidine.

This is typically achieved via nucleophilic substitution or alkylation reactions where the piperidine nitrogen or carbon at the 4-position is functionalized with a trifluoropropyl ether moiety.Step 2: Formation of the hydrochloride salt.

The free base of 4-(3,3,3-trifluoropropoxy)piperidine is treated with hydrochloric acid to afford the hydrochloride salt, improving stability and crystallinity for isolation.

Detailed Synthetic Approaches

Alkylation of Piperidine with 3,3,3-Trifluoropropyl Halides

One common approach involves the alkylation of piperidine derivatives using 3,3,3-trifluoropropyl halides (e.g., trifluoropropyl bromide or chloride) under basic conditions:

-

- Piperidine or N-protected piperidine derivative

- 3,3,3-Trifluoropropyl bromide or chloride

- Base such as potassium carbonate or sodium hydride

- Solvent: polar aprotic solvents like DMF or DMSO

- Temperature: ambient to moderate heating (e.g., 50–80 °C)

Mechanism:

The nucleophilic nitrogen or carbon at the 4-position attacks the electrophilic carbon of the trifluoropropyl halide, displacing the halide and forming the trifluoropropoxy substituent.Outcome:

The reaction yields 4-(3,3,3-trifluoropropoxy)piperidine as the free base.

Nucleophilic Substitution Using 4-Hydroxypiperidine

Alternatively, 4-hydroxypiperidine can be converted to the trifluoropropoxy derivative via nucleophilic substitution:

-

- 4-Hydroxypiperidine (or its protected form)

- 3,3,3-Trifluoropropyl tosylate or mesylate (activated trifluoropropyl ether precursor)

- Base such as sodium hydride or potassium carbonate

- Solvent: DMF or THF

- Temperature: 0–60 °C

Mechanism:

The hydroxyl group on the piperidine ring acts as a nucleophile, displacing the leaving group on the trifluoropropyl derivative to form the ether linkage.Outcome:

This method yields the 4-(3,3,3-trifluoropropoxy)piperidine intermediate.

Salt Formation

After obtaining the free base, treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethereal solution) leads to precipitation or crystallization of the hydrochloride salt.

This step enhances compound stability and facilitates purification.

Example Synthetic Route Summary Table

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Piperidine or 4-hydroxypiperidine | 3,3,3-Trifluoropropyl bromide or tosylate, K2CO3, DMF, 50 °C | 4-(3,3,3-Trifluoropropoxy)piperidine (free base) | 60–85 | Alkylation or nucleophilic substitution |

| 2 | Free base | HCl in ethanol or ether | 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride | >90 | Salt formation and crystallization |

Research Findings and Optimization Notes

The choice of base and solvent critically affects the alkylation efficiency; potassium carbonate in DMF is commonly preferred for cleaner reactions with minimal side products.

Protecting groups on the piperidine nitrogen may be employed to direct substitution selectively at the 4-position, avoiding N-alkylation side reactions.

Purification is typically achieved by recrystallization of the hydrochloride salt, which also improves compound purity and stability.

Scale-up considerations include controlling temperature and reaction time to minimize decomposition of trifluoropropyl intermediates.

Analogous fluorinated piperidine syntheses reported in medicinal chemistry literature support these methodologies and provide precedent for high-yielding, scalable syntheses.

Chemical Reactions Analysis

Types of Reactions

4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The trifluoropropoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions to form reduced derivatives of the piperidine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation can produce N-oxides or other oxidized forms.

Scientific Research Applications

Medicinal Chemistry

4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride is being explored for its potential therapeutic effects. It may serve as a building block for synthesizing new drug candidates targeting various diseases, particularly those affecting the central nervous system (CNS). The trifluoropropoxy group can influence the pharmacokinetics and pharmacodynamics of related compounds, potentially leading to improved efficacy and selectivity.

Research indicates that this compound may interact with specific biological targets, including receptors involved in neurotransmission. Its structural similarity to other bioactive compounds suggests potential applications in studying cellular processes and developing new therapeutic strategies.

Synthesis of Complex Molecules

Due to its unique structure, this compound can be utilized as a precursor in the synthesis of more complex organic molecules. This application is particularly relevant in pharmaceutical research where modifying the compound's structure can lead to new derivatives with enhanced biological activity.

Case Study: Potential Anticancer Properties

A study investigating the biological activity of piperidine derivatives indicated that compounds similar to this compound exhibited significant anticancer properties. The mechanism by which these compounds exert their effects is believed to involve modulation of specific signaling pathways involved in cell proliferation and apoptosis.

Research on CNS Activity

Further research has focused on the interaction of this compound with neurotransmitter receptors. Preliminary findings suggest that it may enhance or inhibit receptor activity depending on its structural modifications. This property makes it a candidate for developing treatments for neurological disorders.

Mechanism of Action

The mechanism of action of 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoropropoxy group can enhance the compound’s binding affinity and selectivity for certain targets, thereby influencing its biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Key Observations:

Trifluoropropoxy vs. Trifluoromethylphenoxy (): The trifluoropropoxy group (–OCH₂CH₂CF₃) in the target compound offers greater conformational flexibility compared to the rigid aromatic 3-(trifluoromethyl)phenoxy group. This flexibility may improve solubility and reduce crystallinity, facilitating purification in synthetic workflows . The trifluoromethylphenoxy analog (C₁₂H₁₅ClF₃NO) has a higher molecular weight (281.70 g/mol) and increased lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

However, the chlorine atom could increase toxicity risks .

Its high melting point (228–229°C) suggests thermal stability .

Benzyl-Trifluoromethyl Substituent () :

- The 3-methoxy-5-trifluoromethyl-benzyl group combines methoxy electron-donating and trifluoromethyl electron-withdrawing effects. This balance may optimize both solubility and binding interactions, making it suitable for central nervous system (CNS) drug candidates .

Fluorine’s Role in Modulating Properties ()

The trifluoropropoxy group in the target compound exemplifies fluorine’s strategic role in medicinal chemistry:

- Electron-Withdrawing Effects : The –CF₃ group reduces the basicity of the piperidine nitrogen, increasing metabolic stability and bioavailability .

- Hydrophobic Interactions : Fluorine’s low polar surface area enhances membrane permeability, which is critical for orally administered drugs.

- Conformational Effects : The trifluoropropoxy chain may adopt specific conformations that optimize binding to hydrophobic enzyme pockets .

Biological Activity

4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride is a synthetic compound belonging to the piperidine class, characterized by its trifluoropropyl substituent. This unique structure enhances its lipophilicity and potential biological interactions. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile.

- Molecular Formula : C₈H₁₅ClF₃N

- Molecular Weight : 217.66 g/mol

- IUPAC Name : this compound

The trifluoropropyl group is particularly noteworthy for its influence on the compound's pharmacokinetics and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, similar to other piperidine derivatives. Its mechanism of action may involve interactions with specific cellular receptors and pathways .

- Interaction with Proteins : The compound's structure allows it to interact with various proteins, potentially influencing cellular processes. This makes it a valuable tool for probing biological mechanisms .

- Therapeutic Applications : Due to its structural similarities with known bioactive compounds, it is being investigated for potential therapeutic effects in various diseases .

Currently, specific details regarding the mechanism of action of this compound remain limited. However, it is hypothesized that the compound may interact with cellular receptors or enzymes involved in signaling pathways related to cell growth and apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis of related compounds highlights the unique characteristics of this compound:

| Compound Name | CAS Number | Position of Trifluoropropyl Group | Unique Features |

|---|---|---|---|

| This compound | 2098020-18-7 | Fourth | Potential anticancer properties |

| 2-(3,3,3-Trifluoropropyl)piperidine hydrochloride | 2098123-29-4 | Second | Different pharmacological profile |

| 3-(3,3,3-Trifluoropropyl)piperidine hydrochloride | 2098106-95-5 | Third | Distinct interaction mechanisms |

This table illustrates how variations in the position of the trifluoropropyl group can lead to differences in biological activity and potential applications.

Case Studies and Research Findings

Research has been conducted on various piperidine derivatives to assess their biological activities:

- Antimalarial Activity : Structure-activity relationship studies have shown that modifications in piperidine derivatives can significantly impact their efficacy against Plasmodium falciparum, suggesting that similar studies on 4-(3,3,3-Trifluoropropoxy)piperidine could yield valuable insights into its potential as an antimalarial agent .

- Cytotoxicity Studies : In vitro studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines (e.g., MCF-7), indicating a possible pathway for further exploration with this compound .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride?

- Methodological Answer : Synthesis typically involves coupling reactions under controlled conditions. For example, similar piperidine derivatives are synthesized via nucleophilic substitution or SN2 reactions in solvents like dichloromethane (DCM) with a base such as NaOH. Post-reaction steps include extraction, solvent evaporation, and purification via recrystallization or column chromatography . For fluorinated analogs, trifluoropropoxy groups may require anhydrous conditions to prevent hydrolysis. Always validate product purity using HPLC or NMR .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structure?

- Methodological Answer :

- HPLC : Quantify purity using reverse-phase HPLC with UV detection (e.g., 206 nm wavelength), accounting for solvent residues (e.g., acetone detected at 0.2% in related compounds) .

- NMR : Confirm structural integrity via 1H/13C NMR, focusing on characteristic peaks (e.g., trifluoropropoxy signals at ~3.5–4.5 ppm for protons adjacent to fluorine) .

- LC/MS : Verify molecular weight via [M+H]+ ion detection (e.g., 312.4 amu for a structurally similar piperidine derivative) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95) if aerosol formation is possible .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- Storage : Store at 2–8°C in airtight containers, protected from light and moisture. Avoid incompatible materials (e.g., strong oxidizers) .

- Emergency Response : For skin/eye contact, rinse immediately with water for 15+ minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or biological activity of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energy barriers. This reduces trial-and-error experimentation and predicts optimal conditions (e.g., solvent polarity, temperature) .

- Structure-Activity Relationship (SAR) : Apply molecular docking or MD simulations to predict binding affinities toward targets (e.g., receptors, enzymes). For example, phencyclidine analogs showed discriminative stimulus effects in rats via NMDA receptor interactions, suggesting SAR studies for neuropharmacological applications .

Q. How to resolve contradictions in biological activity data across experimental models?

- Methodological Answer :

- Data Triangulation : Compare in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., rodent behavioral studies) results. Discrepancies may arise from bioavailability or metabolite interference.

- Purity Verification : Re-analyze compound batches using HPLC to rule out impurities (e.g., unreacted precursors) that skew activity .

- Dose-Response Analysis : Ensure linearity in activity across concentrations. Non-linear trends may indicate off-target effects or assay limitations .

Q. What strategies improve yield in multi-step synthesis of fluorinated piperidine derivatives?

- Methodological Answer :

- Fluorine-Specific Optimization : Use fluorophilic catalysts (e.g., silver salts) to enhance trifluoropropoxy group incorporation.

- Intermediate Trapping : Isolate reactive intermediates (e.g., piperidinyl alcohols) to prevent side reactions.

- Green Chemistry : Replace traditional solvents with ionic liquids or scCO2 to improve reaction efficiency and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.